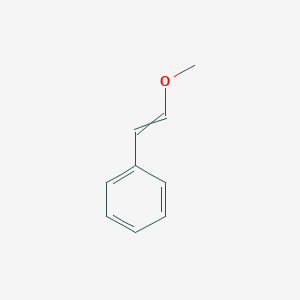

β-甲氧基苯乙烯

描述

Synthesis Analysis

The synthesis of β-Methoxystyrene and its derivatives has been explored through various methods. Notably, the coordination polymerization of ortho-methoxystyrene using β-diketiminato rare-earth-metal precursors has demonstrated high activity and excellent isoselectivity, achieving mmmm>99% isoselectivity. This method highlights the polymerization's efficiency even with the unmasked Lewis-basic methoxy group, which, rather than poisoning the Lewis-acidic metal center, activates the polymerization through σ-π chelation alongside the vinyl group (Liu et al., 2015). Another synthesis approach involves metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene, demonstrating controlled molecular weight and dispersity through methanol concentration (Perkowski et al., 2015).

Molecular Structure Analysis

The molecular structure of β-Methoxystyrene derivatives influences their polymerization behavior and resultant polymer properties. For instance, the synthesis of electroluminescent polymers with pendant chromophoric groups, such as poly(stilbenyl-p-methoxystyrene), through Williamson condensation, showcases the structural versatility and applicability in light-emitting devices (Aguiar et al., 1995).

Chemical Reactions and Properties

β-Methoxystyrene undergoes various chemical reactions, including coordination polymerization and living cationic polymerization, leading to polymers with distinct properties. For instance, syndioselective coordination polymerization of unmasked polar methoxystyrenes has been achieved, resulting in polar polystyrenes of high molecular weight and perfect syndiotacticity (Liu et al., 2015).

Physical Properties Analysis

The physical properties of β-Methoxystyrene polymers, such as dielectric properties, can be significantly influenced by their molecular structure. The dipole moment of p-methoxystyrene-styrene copolymers, for example, increases with an increase in the styrene content, affecting the polymers' dielectric properties (Kotera et al., 1966).

Chemical Properties Analysis

β-Methoxystyrene's chemical properties, such as its reactivity towards nucleophiles and its behavior in polymerization reactions, underscore its versatility. The synthesis of styrylamines from β-methoxystyrene through the reactivity towards butyllithium and lithium amides exemplifies its wide range of chemical applications (Seijas et al., 2000).

科学研究应用

合成苯乙胺:β-甲氧基苯乙烯对丁基锂和锂胺显示出反应性,可以使用含水溶液合成苯乙胺 (Seijas, Vázquez-Tato, Barreiro-Castro, & Ónega, 2000)。

生物基共聚物:一项研究成功地从天然存在的β-甲基苯乙烯制备了一种生物基共聚物,结果得到了具有功能性4-羟基-3-甲氧基苯基基团的线性木质素类似物 (Satoh, Saitoh, & Kamigaito, 2007)。

配位聚合:使用高活性吡啶甲亚甲基萘钇前驱体对极性甲氧基苯乙烯进行配位插入聚合,得到了高分子量的极性聚苯乙烯 (Liu et al., 2015)。

微乳聚合:在基于DBSA的微乳中进行对甲氧基苯乙烯的微乳聚合,可以产生稳定的乳胶,具有可控的功能性和小平均摩尔质量,使其成为可重复和快速的过程 (Cauvin et al., 2002)。

可见光引发的聚合:无金属,可见光引发的活性阳离子聚合4-甲氧基苯乙烯,使用2,4,6-三(对甲苯基)吡啶四氟硼酸盐和甲醇可以实现分子量和分散度的控制 (Perkowski, You, & Nicewicz, 2015)。

电致发光性能:聚(苯乙烯基-对甲氧基苯乙烯)在作为有机发光二极管中的活性层时显示出有希望的电致发光性能,最大发射波长为450纳米 (Aguiar, Karasz, & Akcelrud, 1995)。

安全和危害

Beta-Methoxystyrene may cause an allergic skin reaction (H317) according to the GHS classification . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection (P280) when handling this substance . In case of skin contact, it is recommended to wash off with soap and plenty of water and consult a physician .

Relevant Papers One relevant paper titled “SYNTHESIS OF STYRYLAMINES FROM b-METHOXYSTYRENE” discusses the reactivity of styrenic compounds towards nucleophiles . The paper reports on the reactivity of beta-methoxystyrene towards butillithium and lithium amides .

属性

IUPAC Name |

[(E)-2-methoxyethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHJQRHPNQEPAB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063595 | |

| Record name | .beta.-Methoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Methoxystyrene | |

CAS RN |

4747-15-3 | |

| Record name | Benzene, (2-methoxyethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-methoxyethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Methoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-styryl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

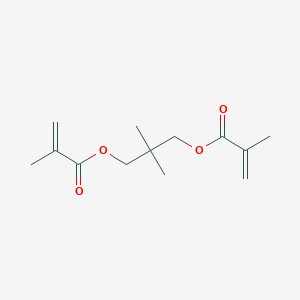

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)

![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)